Elevated Lipophilicity (LogP 4.73) vs. Unsubstituted Indole-3-Acetic Acid (LogP ~1.5)
The target compound exhibits a computed LogP of 4.7355 . In contrast, indole-3-acetic acid (IAA), a widely used indole-acetic acid scaffold lacking the N1-butyl and phenyl substitutions, possesses a LogP of approximately 1.5. This LogP difference of more than 3 log units signifies a >1,000-fold increase in lipid-phase partitioning, which correlates with enhanced passive membrane permeability [1]. The magnitude of the LogP shift attributable to the N1-butyl and C2-phenyl modifications places [4-(1-butyl-1H-indol-2-yl)phenyl]acetic acid in the optimal lipophilicity range (LogP 3–5) typically targeted for oral small-molecule drug candidates.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.7355 |
| Comparator Or Baseline | Indole-3-acetic acid (IAA): LogP ≈ 1.5 (literature consensus) |
| Quantified Difference | ΔLogP ≈ +3.2 (over 1,000-fold increase in lipophilicity) |
| Conditions | Computed LogP values (Chemsrc and standard cheminformatics algorithms) |
Why This Matters
A LogP above 4.7 indicates significantly greater membrane permeability than IAA, a critical factor for intracellular target engagement and oral bioavailability potential in pharmacological research.
- [1] Waring MJ. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3):235-248. General SAR principle: LogP >3 generally required for passive membrane permeability. View Source
